

The Role of DCBLD2/ESDN in Tumor Progression: A Technical Guide

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

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Introduction

Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein that has emerged as a significant player in the progression of various cancers.[1][2] Structurally, the protein contains a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain.[1][2] Initially identified in vascular cells, its role extends to regulating proliferation, migration, and invasion in numerous tumor types, including lung, colorectal, and pancreatic cancers, as well as glioblastoma.[2][3][4] This guide provides a comprehensive overview of the current understanding of DCBLD2's function in oncology, its associated signaling pathways, clinical significance, and detailed experimental protocols for its study.

Data Presentation: DCBLD2/ESDN in Oncology

The expression and functional impact of DCBLD2 vary across different malignancies, often correlating with tumor aggressiveness and patient prognosis. The following tables summarize the key quantitative findings from recent literature.

Table 1: Expression of DCBLD2/ESDN in Human Cancers Compared to Normal Tissues

Cancer Type	Expression Status	Fold Change / p-value	Reference
Lung Adenocarcinoma (LUAD)	Upregulated	p = 0.0003 (mRNA, TCGA); p = 0.0049 (Protein, CPTAC)	[2]
Colorectal Cancer (CRC)	Upregulated	p < 0.001 (mRNA & Protein)	[5][6]
Pancreatic Ductal Adenocarcinoma (PDAC)	Upregulated	Diagnostic AUC values: 0.800 - 0.984	[7]
Glioblastoma (GBM)	Upregulated	p = 1.8e-5	[1]
Head and Neck Squamous Cell Carcinoma (HNSC)	Upregulated	p = 3.2e-20	[1]
Kidney Renal Papillary Cell Carcinoma (KIRP)	Upregulated	p = 1.4e-16	[1]
Cholangiocarcinoma (CHOL)	Upregulated	p = 5.0e-5	[1]
Breast Invasive Carcinoma (BRCA)	Downregulated	p = 2.2e-40	[1]
Prostate Adenocarcinoma (PRAD)	Downregulated	p = 9.1e-14	[1]
Kidney Renal Clear Cell Carcinoma (KIRC)	Downregulated	p = 6.4e-6	[1]
Gastric Cancer	Downregulated	79% of cases showed lower expression vs. normal tissue	[8]

Table 2: Correlation of DCBLD2/ESDN Expression with Clinicopathological Parameters

Cancer Type	Parameter	Correlation	p-value / χ^2	Reference
Lung Adenocarcinoma (LUAD)	Lymph Node Metastasis	Positive	$\chi^2 = 7.360$ (p < 0.01)	[2]
TNM Stage	Positive	$\chi^2 = 6.063$ (p < 0.05)	[2]	
Colorectal Cancer (CRC)	Disease Stage	Positive	-	[4]
Vascular Invasion	Positive	-	[4]	
Cholangiocarcinoma (CHOL)	Pathological Stage	Positive	p < 0.05	[1]
Head and Neck Squamous Cell Carcinoma (HNSC)	Pathological Stage	Positive	p < 0.05	[1]
Kidney Renal Papillary Cell Carcinoma (KIRP)	Pathological Stage	Positive	p < 0.05	[1]
Lung Squamous Cell Carcinoma (LUSC)	Pathological Stage	Positive	p < 0.05	[1]

Table 3: Association of DCBLD2/ESDN Expression with Patient Survival

Cancer Type	Patient Cohort	Association of High DCBLD2 with Survival	Hazard Ratio (HR) / p-value	Reference
Lung Adenocarcinoma (LUAD)	TCGA (n=500)	Shorter Overall Survival (OS)	p = 0.0002	[2]
Hospital Cohort (n=120)	Shorter OS & Relapse-Free Survival (RFS)	p = 0.0418 (OS), p = 0.0140 (RFS)	[2]	
Colorectal Cancer (CRC)	Patient Cohort (n=90)	Shorter Overall Survival	-	[4]
Pan-Cancer Analysis (TCGA)	GBMLGG	Shorter Overall Survival	HR = 2.19, p = 3.7e-33	[1]
LIHC	Shorter Overall Survival	HR = 1.42, p = 7.7e-3	[1]	
PAAD	Shorter Overall Survival	HR = 1.36, p = 2.1e-4	[1]	
BLCA	Shorter Overall Survival	HR = 1.23, p = 2.8e-4	[1]	

Table 4: In Vitro Functional Effects of DCBLD2 Modulation

Cell Line(s)	Cancer Type	Modulation	Effect	Quantitative Change	Reference
A549, Pc9	Lung Adenocarcinoma	Overexpression	Increased Cell Migration	-	[2]
HCT116, HT29	Colorectal Cancer	Knockdown	Reduced Cell Proliferation & Invasion	-	[4]
HCT116, CACO-2	Colorectal Cancer	Knockdown	Inhibited Cell Migration & Invasion	-	[6]
SNU-601	Gastric Cancer	Overexpression	Inhibited Invasion	p = 0.0016	[8]
U87, SNB19	Glioblastoma	Knockdown	Reduced Cell Proliferation & Colony Formation	p < 0.05	[9]

Table 5: In Vivo Effects of DCBLD2 Modulation on Tumor Growth and Metastasis

Animal Model	Cancer Type	Modulation	Effect	Quantitative Change	Reference
Orthotopic Xenograft (A549 cells)	Lung Adenocarcinoma	Overexpression	Increased Lung Metastatic Foci	-	[2]
Orthotopic Xenograft (Pc9/cis cells)	Lung Adenocarcinoma	Knockdown	Reduced Lung Metastatic Foci	-	[2]
Xenograft Model	Colorectal Cancer	Knockdown	Reduced Lung Metastasis, Increased OS	-	[4]
Brain Xenograft (U87 cells)	Glioblastoma	Knockdown	Reduced Tumor Growth	p < 0.01	[9]

Signaling Pathways and Molecular Mechanisms

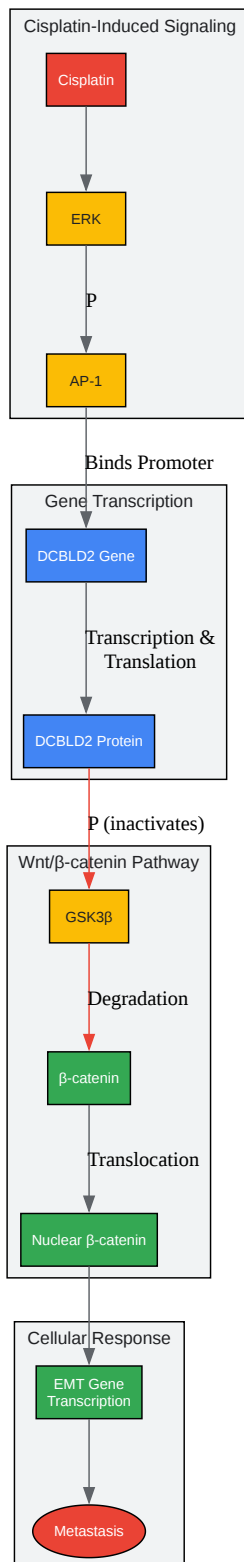
DCBLD2 is implicated in several critical signaling pathways that drive tumor progression. Its function often involves interactions with key oncogenic proteins and modulation of their downstream signaling cascades.

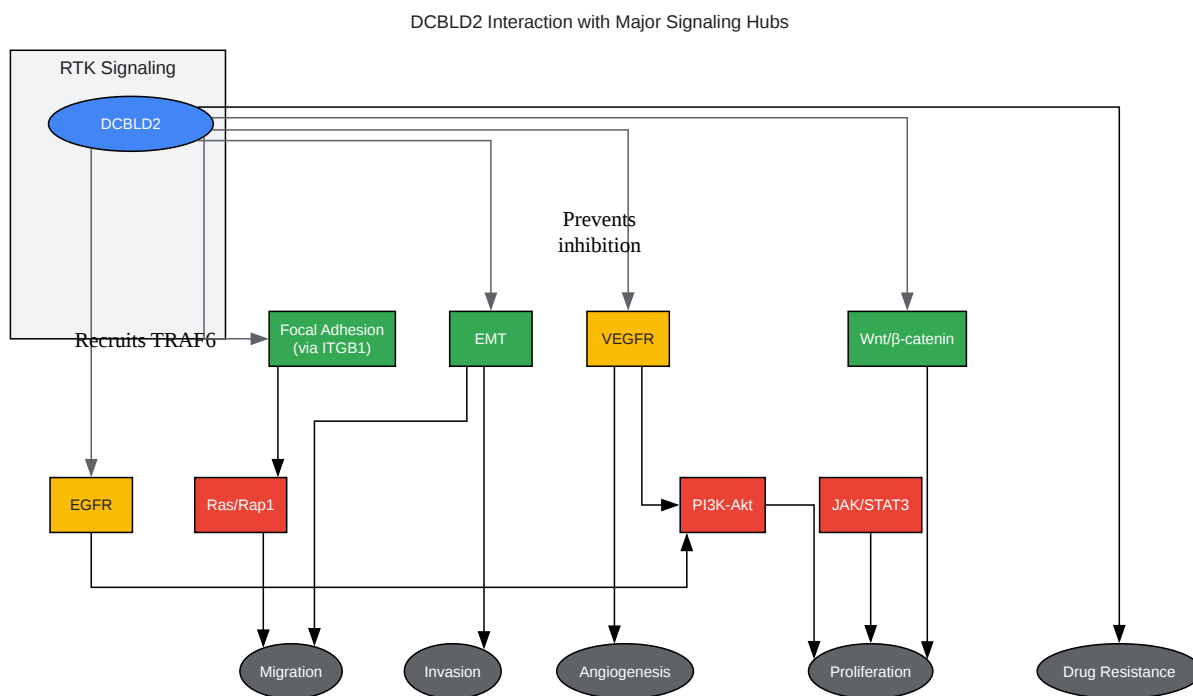
Cisplatin-Induced Metastasis via ERK/AP-1 and Wnt/ β -catenin Signaling

In lung adenocarcinoma, the chemotherapeutic agent cisplatin has been shown to paradoxically promote metastasis.[1] This effect is mediated, at least in part, through the upregulation of DCBLD2.[1] Cisplatin treatment activates the ERK signaling pathway, leading to the phosphorylation of the transcription factor AP-1.[1] Activated AP-1 then binds to the promoter region of the DCBLD2 gene, enhancing its transcription.[1] The resulting increase in DCBLD2 protein stabilizes β -catenin by phosphorylating and inactivating GSK3 β , which is a key component of the β -catenin destruction complex.[1] Accumulated β -catenin translocates to

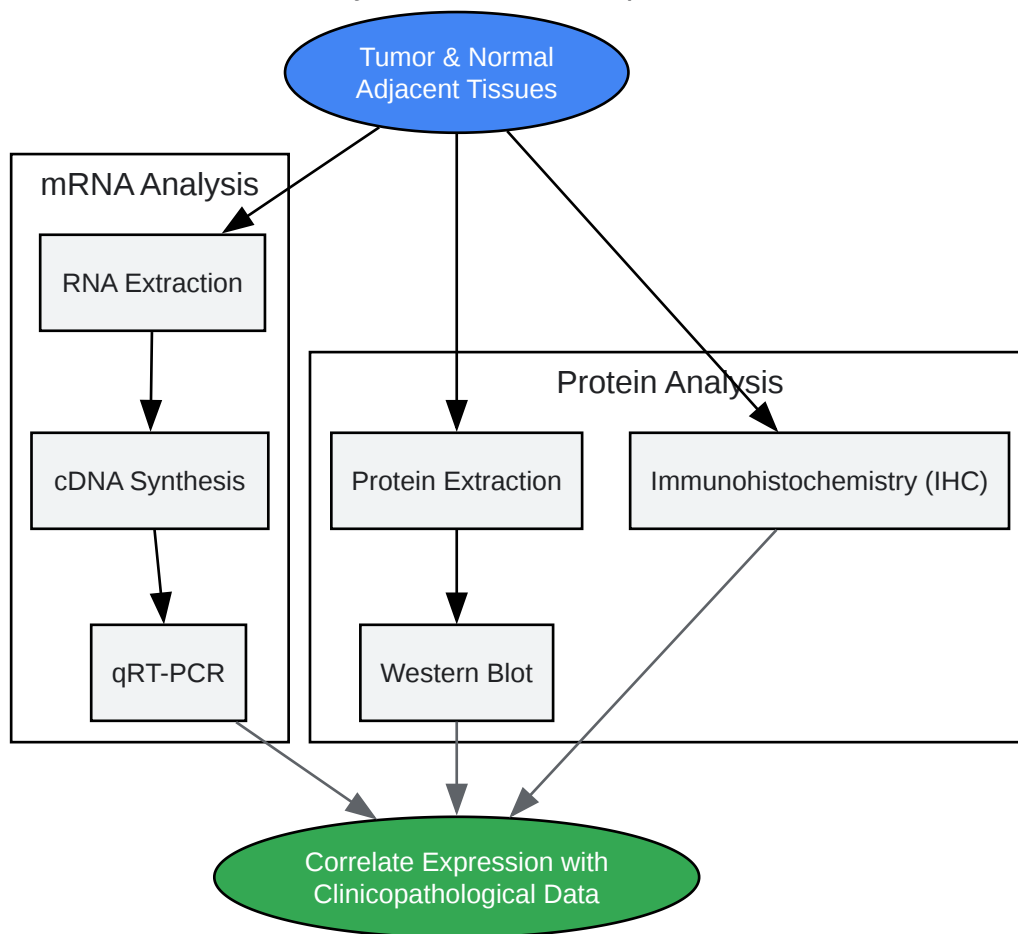
the nucleus, where it promotes the expression of genes associated with the Epithelial-Mesenchymal Transition (EMT), ultimately driving tumor metastasis.[\[1\]](#)

Cisplatin-Induced DCBLD2 Upregulation and Metastasis

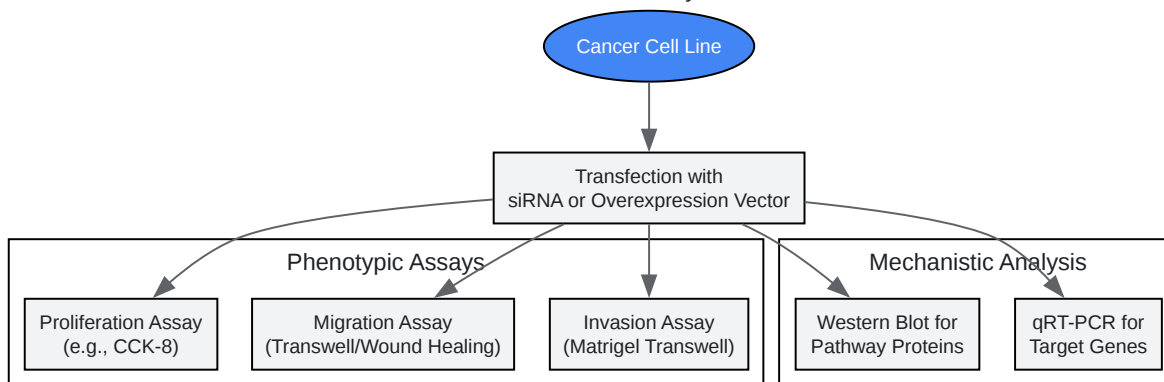




Workflow: Analysis of DCBLD2 Expression in Tissues



Workflow: In Vitro Functional Analysis of DCBLD2



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